

Neogrifolin: A Comparative Guide to its Preclinical Therapeutic Potential

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Compound of Interest

Compound Name: **Neogrifolin**

Cat. No.: **B162079**

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This guide provides an objective comparison of **Neogrifolin**'s performance with its structural analogs, Grifolin and Confluentin, in preclinical models. The information presented is based on available experimental data, offering insights into its potential as a therapeutic agent, primarily focusing on its anti-cancer properties. While in vitro data is available for **Neogrifolin**, in vivo studies are limited; therefore, data from the closely related compound Grifolin is included to suggest potential avenues for future research.

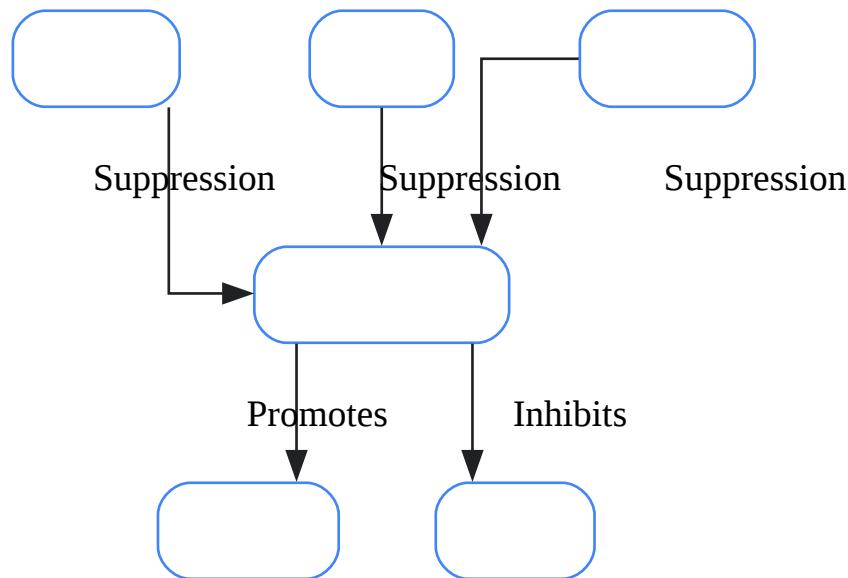
In Vitro Anti-Cancer Activity: A Head-to-Head Comparison

Neogrifolin and its analogs, Grifolin and Confluentin, have demonstrated significant cytotoxic activity against various human cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) from comparative studies.

Compound	HeLa (Cervical Cancer) IC50 (μM)	SW480 (Colon Cancer) IC50 (μM)	HT29 (Colon Cancer) IC50 (μM)	Osteosarcoma Cells IC50 (μM)
Neogrifolin	30.1 ± 4.0[1][2]	24.3 ± 2.5[1][2]	34.6 ± 5.9[1][2]	25–50[1]
Grifolin	30.7 ± 1.0[2]	27.4 ± 2.2[2]	35.4 ± 2.4[2]	Not Reported
Confluentin	25.9 ± 2.9[1]	33.5 ± 4.0[1]	25.8 ± 4.1[1]	Not Reported

Mechanism of Action: Targeting the KRAS Signaling Pathway

A key finding in the preclinical evaluation of **Neogrifolin** and its analogs is their ability to suppress the expression of KRAS, a frequently mutated oncogene in human cancers.[\[1\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) This shared mechanism suggests a common pathway of anti-tumor activity.



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